2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate
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Overview
Description
2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate is a compound that belongs to the class of nitroimidazole derivatives. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The compound features a nitroimidazole moiety linked to a morpholine ring via an ethyl carboxylate group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl carboxylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and as a radiosensitizer in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to cell death. This mechanism is particularly effective against anaerobic bacteria and protozoa .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antibacterial and antiprotozoal properties.
Tinidazole: Known for its use in treating protozoal infections.
Ornidazole: Used for its antibacterial and antiprotozoal activities.
Uniqueness
2-(2-Nitroimidazol-1-yl)ethyl morpholine-4-carboxylate is unique due to its specific structural features, such as the presence of a morpholine ring, which may enhance its solubility and bioavailability compared to other nitroimidazole derivatives .
Properties
CAS No. |
52743-82-5 |
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Molecular Formula |
C10H14N4O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(2-nitroimidazol-1-yl)ethyl morpholine-4-carboxylate |
InChI |
InChI=1S/C10H14N4O5/c15-10(13-3-6-18-7-4-13)19-8-5-12-2-1-11-9(12)14(16)17/h1-2H,3-8H2 |
InChI Key |
MMMHDTTULDFKDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OCCN2C=CN=C2[N+](=O)[O-] |
Origin of Product |
United States |
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